molecular formula C18H16O4 B12903033 3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione CAS No. 918413-55-5

3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione

Cat. No.: B12903033
CAS No.: 918413-55-5
M. Wt: 296.3 g/mol
InChI Key: POQBUIMFWCPGHN-UHFFFAOYSA-N
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Description

3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione is an organic compound characterized by a fused furan ring system with cyclohexyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexyl and phenyl-substituted precursors with a furan ring-forming reagent. The reaction conditions often require:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

    Temperature: Moderate to high temperatures (50-100°C) to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and cyclohexyl rings, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Scientific Research Applications

3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-6-phenylfuran-2,5-dione
  • 3-Cyclohexyl-6-phenylthiophene-2,5-dione
  • 3-Cyclohexyl-6-phenylpyrrole-2,5-dione

Uniqueness

3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione is unique due to its fused furan ring system, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

918413-55-5

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3-cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione

InChI

InChI=1S/C18H16O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

POQBUIMFWCPGHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O

Origin of Product

United States

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